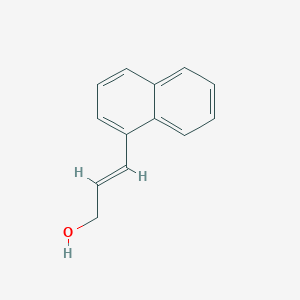

(e)-3-(Naphthalen-1-yl)prop-2-en-1-ol

Übersicht

Beschreibung

(e)-3-(Naphthalen-1-yl)prop-2-en-1-ol is an organic compound characterized by the presence of a naphthalene ring attached to an allyl alcohol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (e)-3-(Naphthalen-1-yl)prop-2-en-1-ol typically involves the reaction of 1-naphthaldehyde with allyl magnesium bromide in a Grignard reaction, followed by hydrolysis to yield the desired alcohol. This reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(e)-3-(Naphthalen-1-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol to the corresponding halide.

Major Products Formed

Oxidation: 1-Naphthaldehyde or 1-naphthoic acid.

Reduction: 3-(1-Naphthyl)propane.

Substitution: 3-(1-Naphthyl)allyl chloride or bromide.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of (E)-3-(Naphthalen-1-yl)prop-2-en-1-ol exhibit potential anticancer activity. For instance, studies have shown that certain naphthalene derivatives can inhibit tumor growth and cell proliferation. The compound's structure allows for interaction with biological targets involved in cancer pathways, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Specific derivatives have been found to inhibit neutrophilic inflammation, which is crucial in conditions such as asthma and rheumatoid arthritis. The structure-activity relationship (SAR) studies suggest that modifications to the naphthalene moiety can enhance anti-inflammatory effects .

Material Science

Polymer Chemistry

this compound can serve as a monomer in the synthesis of polymers with unique optical and electronic properties. Its conjugated system allows for enhanced conductivity and light absorption, making it suitable for applications in organic photovoltaics and light-emitting diodes (LEDs). Research has demonstrated that incorporating this compound into polymer matrices improves their mechanical and thermal stability .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound is utilized as a versatile building block for the construction of more complex organic molecules. Its reactivity allows for various transformations, including cross-coupling reactions and cycloadditions. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

| Compound | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 12.5 | |

| Compound B | Anti-inflammatory | 6.52 | |

| Compound C | Antioxidant | 15.0 |

Table 2: Synthesis Routes for this compound Derivatives

| Synthesis Route | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Route A | 85 | Reflux in ethanol | |

| Route B | 75 | Microwave-assisted synthesis | |

| Route C | 90 | One-pot reaction with catalysts |

Case Studies

Case Study 1: Anticancer Research

A study conducted by researchers at a leading university explored the anticancer effects of this compound derivatives on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 μM, highlighting the compound's potential as a lead structure for new cancer therapeutics.

Case Study 2: Material Development

In another investigation, scientists synthesized a polymer incorporating this compound as a monomer. The resulting material exhibited enhanced electrical conductivity compared to traditional polymers, making it suitable for use in flexible electronic devices.

Wirkmechanismus

The mechanism of action of (e)-3-(Naphthalen-1-yl)prop-2-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the naphthalene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can influence the compound’s biological activity and its potential as a pharmacological agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Naphthylmethanol: Similar structure but with a methanol group instead of an allyl alcohol group.

2-Naphthylmethanol: The naphthalene ring is attached at the 2-position.

3-(2-Naphthyl)allyl alcohol: The allyl alcohol group is attached to the 2-position of the naphthalene ring.

Uniqueness

(e)-3-(Naphthalen-1-yl)prop-2-en-1-ol is unique due to the specific positioning of the allyl alcohol group on the naphthalene ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

(E)-3-(Naphthalen-1-yl)prop-2-en-1-ol, also known as naphthyl acrylic alcohol, has garnered attention in recent years for its various biological activities, particularly in the fields of antioxidant and anticancer research. This article compiles findings from diverse studies to provide a comprehensive overview of its biological activity.

The compound is characterized by the presence of a naphthalene ring and an α,β-unsaturated alcohol functional group. Its structure allows for potential interactions with various biological targets, contributing to its pharmacological effects.

Antioxidant Activity

Numerous studies have evaluated the antioxidant properties of this compound. The compound's ability to scavenge free radicals has been measured using various assays, including the DPPH radical scavenging method.

Key Findings:

- The compound exhibited a significant DPPH radical scavenging activity, outperforming ascorbic acid in certain derivatives tested .

- A study reported that derivatives of naphthyl acrylic compounds showed improved antioxidant activity compared to their parent compounds, indicating that structural modifications can enhance efficacy .

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| This compound | 78.67 | 1.35 times higher |

| Derivative 1 | 79.62 | 1.37 times higher |

| Derivative 2 | 55.92 | Lower than ascorbic acid |

Anticancer Activity

Research has also focused on the anticancer potential of this compound. Various studies have utilized cell viability assays to determine the cytotoxic effects against different cancer cell lines.

Case Studies:

- Anticancer Efficacy : In vitro studies demonstrated that this compound significantly reduced cell viability in glioblastoma U-87 and MDA-MB-231 breast cancer cell lines. The compound exhibited a dose-dependent response, indicating potential for further development as an anticancer agent .

- Neuroprotective Effects : A related study highlighted that derivatives of naphthyl acrylic compounds increased neuron survival rates significantly compared to control groups, suggesting neuroprotective properties that could be beneficial in ischemic conditions .

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, several hypotheses include:

- Free Radical Scavenging : The unsaturated bond may facilitate electron donation, neutralizing reactive oxygen species.

- Cell Cycle Arrest : Some studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

Eigenschaften

IUPAC Name |

(E)-3-naphthalen-1-ylprop-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-9,14H,10H2/b8-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRCHIBWBVZSIY-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=C/CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying 3-(1-naphthyl)allyl alcohol in this study?

A1: Identifying 3-(1-naphthyl)allyl alcohol as a metabolite provides valuable insight into the biodegradation pathway of phenanthrene employed by the bacterial strain Pseudomonas chlororaphis 23aP []. The presence of this specific compound suggests that the bacteria initiate phenanthrene degradation at the 1,2- and 3,4-carbon positions. This information contributes to a deeper understanding of the microbial mechanisms involved in breaking down this pollutant. Further investigation into the enzymes involved in these specific steps could be a focus of future research.

Q2: Are there any analytical techniques mentioned in the paper used to characterize 3-(1-naphthyl)allyl alcohol?

A2: Yes, the researchers used a combination of gas chromatography–mass spectrometry (GC-MS) and thin-layer chromatography (HPTLC) to identify 3-(1-naphthyl)allyl alcohol and other metabolites present in the phenanthrene-enriched bacterial cultures []. GC-MS helps to separate and identify compounds based on their mass-to-charge ratio, while HPTLC separates compounds based on their polarity and allows for visualization of the separated components.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.